delta-MSH

Description

Structure

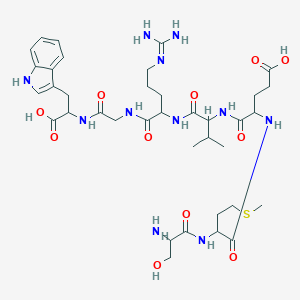

2D Structure

Properties

IUPAC Name |

4-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[2-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H57N11O11S/c1-19(2)30(48-34(56)25(10-11-29(51)52)46-33(55)26(12-14-60-3)45-31(53)22(38)18-49)35(57)47-24(9-6-13-41-37(39)40)32(54)43-17-28(50)44-27(36(58)59)15-20-16-42-23-8-5-4-7-21(20)23/h4-5,7-8,16,19,22,24-27,30,42,49H,6,9-15,17-18,38H2,1-3H3,(H,43,54)(H,44,50)(H,45,53)(H,46,55)(H,47,57)(H,48,56)(H,51,52)(H,58,59)(H4,39,40,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFOUIQFGQPNES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H57N11O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564390 | |

| Record name | Serylmethionyl-alpha-glutamylvalyl-N~5~-(diaminomethylidene)ornithylglycyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

864.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100930-04-9 | |

| Record name | Serylmethionyl-alpha-glutamylvalyl-N~5~-(diaminomethylidene)ornithylglycyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Delta Msh Action

Melanocortin Receptor Subtype Binding and Selectivity Profiles of Delta-MSH

Melanocortin receptors (MCRs), a family of G protein-coupled receptors (GPCRs), mediate the biological effects of melanocortin peptides, including this compound. There are five known melanocortin receptor subtypes: MC1R, MC2R, MC3R, MC4R, and MC5R auburn.edufrontiersin.org. These receptors are generally coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels upon agonist binding auburn.edufrontiersin.orgacs.org.

Research indicates that this compound acts as a melanocortin receptor agonist auburn.edu. Studies, particularly in non-mammalian species, have provided insights into its receptor interactions. For instance, dogfish this compound has been shown to bind to melanocortin receptors, exhibiting higher potency than dogfish beta-MSH frontiersin.org.

Quantitative receptor-binding assays, which typically involve measuring inhibitory concentration 50% (IC50) or equilibrium dissociation constant (Ki) values, are crucial for characterizing the affinity of ligands to their respective receptors plos.orgnih.govwikipedia.org. While general methodologies for such assays are well-established, specific comprehensive quantitative binding affinity data (Ki or IC50 values) for this compound across the full range of mammalian melanocortin receptor subtypes (MC1R-MC5R) are not extensively detailed in the provided search results. One study identified a compound (BDBM50321607), derived from a delta opioid receptor structure, that showed an IC50 of 251 nM at the human MC4 receptor, indicating a potential overlap in pharmacophores between opioid and melanocortin receptors, but this is not explicitly this compound bindingdb.orgnih.gov.

Comparative receptor activation studies assess the efficacy and potency of a compound relative to known agonists. Alpha-melanocyte-stimulating hormone (α-MSH) is a well-characterized endogenous melanocortin agonist that binds to MC1R, MC3R, MC4R, and MC5R, and its activation of these receptors typically leads to increased cAMP production auburn.edufrontiersin.orgplos.orgcore.ac.uk. While dogfish this compound demonstrates binding and higher potency than dogfish beta-MSH at MC receptors frontiersin.org, specific comparative activation profiles of this compound against α-MSH or other melanocortins in mammalian systems are not prominently available in the search results. The general understanding is that melanocortin agonists, including this compound, function by activating these receptors.

Intracellular Signaling Cascades Mediated by this compound

As a melanocortin receptor agonist, this compound is understood to initiate intracellular signaling cascades characteristic of GPCR activation.

Melanocortin receptors, upon activation by their agonists, typically stimulate adenylyl cyclase (AC), an enzyme that catalyzes the synthesis of cyclic AMP (cAMP) from ATP auburn.edufrontiersin.orgacs.orgrhinologyjournal.comconicet.gov.ar. The intracellular concentration of cAMP is tightly regulated by its synthesis via AC and its degradation by cyclic AMP phosphodiesterases (PDEs) rhinologyjournal.comconicet.gov.ar. While the general mechanism for melanocortins involves increasing cAMP levels, specific research findings directly detailing the quantitative modulation of the cAMP pathway by this compound are not explicitly provided in the search results. However, given its classification as a melanocortin receptor agonist, it is expected to engage this pathway.

The increase in intracellular cAMP levels typically leads to the activation of protein kinase A (PKA) frontiersin.orgfrontiersin.orgconicet.gov.arnih.govnih.govconicet.gov.arsinobiological.comwikipedia.org. PKA is a serine-threonine kinase that, once activated, can translocate to the nucleus and phosphorylate various target proteins, including the cAMP-responsive element-binding protein (CREB) at serine 133 frontiersin.orgconicet.gov.arnih.govnih.govconicet.gov.arsinobiological.com. Phosphorylated CREB then binds to specific DNA sequences known as cAMP-response elements (CREs) in the promoter regions of target genes, thereby modulating gene transcription acs.orgfrontiersin.orgconicet.gov.arnih.govnih.govconicet.gov.arwikipedia.org. This cAMP-PKA-CREB pathway is a fundamental signaling cascade involved in numerous cellular processes frontiersin.orgnih.govnih.govconicet.gov.arwikipedia.org. While other melanocortins like α-MSH and its analog NDP-MSH have been shown to activate CREB through the cAMP-PKA pathway nih.govconicet.gov.ar, direct evidence specifically linking this compound to the activation of PKA and CREB was not found in the search results.

Mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinases (ERKs) and p38 MAPKs, are crucial signaling proteins that regulate diverse cellular functions such as proliferation, differentiation, and apoptosis wikipedia.org. The p38 family itself consists of four isoforms: p38α, p38β, p38γ, and p38δ (MAPK13). These pathways can be activated by various stimuli, including growth factors, cytokines, and cellular stresses wikipedia.org. While cross-talk between the cAMP pathway and MAPK pathways (e.g., cAMP activating ERK1/2 leading to CREB phosphorylation) has been observed for other melanocortins plos.orgconicet.gov.ar, specific research findings directly demonstrating the involvement of this compound in modulating the ERK or p38 MAPK pathways were not identified in the provided search results. Some studies mention "p38 delta" as a MAPK isoform, but this refers to a kinase, not the peptide this compound.

Other Downstream Signaling Events and Regulatory Proteins (e.g., p53, PPARs)

Melanocortin signaling pathways interact with and influence a range of other crucial cellular regulatory proteins and signaling events.

Peroxisome Proliferator-Activated Receptors (PPARs) Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that function as ligand-activated transcription factors. nih.govnih.gov There are three main isotypes: PPAR-alpha (PPARα), PPAR-beta/delta (PPARβ/δ), and PPAR-gamma (PPARγ). nih.govnih.govCurrent time information in Magadi, KE.

PPARγ plays a significant role in regulating melanogenesis and interacts with MC1R. Stimulation of MC1R by α-MSH has been shown to activate PPARγ, leading to its translocation into the nucleus and the subsequent transcription of its target genes. Current time information in Magadi, KE. Additionally, α-MSH stimulation in melanocytes leads to the induction and stabilization of PPARγ coactivator-1 alpha (PGC-1α) at the protein level. PGC-1α, along with its homolog PGC-1β, positively regulates the expression of microphthalmia-associated transcription factor (MITF), transient receptor potential melastatin 1 (TRPM1), and tyrosinase (TYR). Current time information in Magadi, KE.

NDP-α-MSH has been observed to modulate PPAR protein expression, with ERK-1/2 activation potentially involved in this process. nih.gov PPARγ is also a potential target for various kinases activated downstream of MC4R, including AMP-activated kinase, c-jun kinase, phosphatidylinositol-3-kinase, and protein kinase C. nih.gov PPARγ and its ligands have demonstrated protective effects against melanoma by regulating cell proliferation, differentiation, apoptosis, and survival. Current time information in Magadi, KE. While PPARβ/δ is involved in skin wound healing, lipid synthesis, keratinocyte survival, and sebocyte maturation, its direct effect on melanocytes in the context of melanocortin signaling is not yet clearly defined. guidetopharmacology.org

p53 The tumor suppressor protein p53 is a critical regulator of cellular responses, often referred to as the "guardian of the genome" due to its pivotal role in signaling pathways related to cell survival, DNA repair, apoptosis, senescence, and energy metabolism. guidetomalariapharmacology.org In the context of melanocortin regulation, excessive ultraviolet (UV) irradiation can activate p53, which subsequently leads to the transcriptional upregulation of pro-opiomelanocortin (POMC). The cleavage of POMC then produces α-MSH, thereby linking p53 to the production of melanocortins in response to environmental stressors. wikipedia.org While a direct downstream regulation of p53 by melanocortins like α-MSH is not explicitly detailed in the provided literature, the influence of p53 on POMC production highlights an important regulatory interaction upstream of melanocortin synthesis.

Gene Expression Regulation by this compound

Studies utilizing NDP-α-MSH, a synthetic analog of α-MSH, provide insights into the broad impact of melanocortin receptor activation on gene expression. Treatment with NDP-α-MSH has been shown to induce differential gene expression across various tissues, including the hypothalamus, liver, and adipose tissue. nih.gov

In the hypothalamus, NDP-α-MSH treatment predominantly downregulates genes involved in cell communication, nucleotide metabolism, and signal transduction. nih.gov In both liver and adipose tissue, energy-intensive biosynthetic and catabolic processes are downregulated in response to NDP-α-MSH. Conversely, genes associated with direct energy-generating processes, such as oxidative phosphorylation, electron transport, and ATP synthesis, are upregulated. nih.gov These findings suggest a metabolic shift towards energy conservation induced by melanocortin signaling.

Transcriptional Regulation of Melanocortin System Components

The melanocortin system exhibits intricate transcriptional regulation, often involving feedback mechanisms and interactions with other neuropeptides. A key aspect of this regulation is observed in the context of melanogenesis. The α-MSH/MC1R pathway, through its activation of cAMP production, leads to the phosphorylation of CREB. Phosphorylated CREB acts as a crucial promoter for MITF, a master transcription factor. wikipedia.org MITF, in turn, upregulates the expression of genes essential for melanin (B1238610) synthesis, including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and tyrosinase-related protein 2 (TYRP2). waocp.orgwikipedia.org Furthermore, PGC-1α, whose induction is increased by α-MSH stimulation, positively regulates the expression of MITF, TRPM1, and TYR. Current time information in Magadi, KE.

Within the hypothalamic melanocortin system, which plays a central role in controlling food intake, the expression of its components is dynamically regulated. For instance, in mice fed protein-enriched diets, a paradoxical decrease in the expression of the hypothalamic POMC gene (the precursor of α-MSH) and an increase in the expression of the agouti-related protein (AgRP) gene have been observed. wikipedia.org AgRP acts as an antagonist at MC3R and MC4R, preventing α-MSH binding and promoting hunger. wikipedia.org This highlights complex transcriptional adjustments within the melanocortin system in response to nutritional changes.

Regulation of Genes Associated with Specific Cellular Responses

Melanocortin signaling extends its influence to the regulation of genes involved in diverse cellular responses beyond pigmentation and metabolism. For example, NDP-α-MSH has been shown to increase the messenger RNA (mRNA) and protein levels of brain-derived neurotrophic factor (BDNF) in astrocytes. This effect is mediated by cAMP, indicating a role for melanocortins in neurotrophic processes. wikipedia.orgwikidata.org BDNF is a crucial neurotrophin involved in neuronal survival, differentiation, and function. doi.org

Additionally, α-MSH has been reported to increase the expression of vascular endothelial growth factor (VEGF) in cultured rat cortical astrocytes. wikidata.org VEGF is a potent neurotrophic factor and is essential for the neurotrophic and antidepressant effects of BDNF. wikidata.org These findings underscore the broad regulatory capacity of melanocortins in influencing gene expression that contributes to various physiological functions and cellular responses.

Physiological Roles and Functional Contributions of Delta Msh

Delta-MSH in Energy Homeostasis and Metabolic Regulation

Research into the direct involvement of this compound in mammalian energy homeostasis and metabolic regulation is limited. Most studies in this area focus on other melanocortins, particularly alpha-MSH, which is a key catabolic mediator of energy homeostasis karger.com.

Direct and significant roles for this compound in the modulation of food intake and appetite regulation in mammals are not extensively documented in the available literature. Appetite regulation is a complex process involving various physiological, behavioral, psychological, and environmental factors, with specific appetite-regulating hormones playing significant roles researchgate.netphysiology.org. Alpha-MSH, a well-established anorexigenic peptide, plays a central role in lowering food intake and increasing energy expenditure through appetite suppression, acting via melanocortin 3 and 4 receptors (MC3R and MC4R) in the hypothalamus karger.comnih.govphysiology.org. In contrast, explicit evidence detailing this compound's direct influence on these processes is scarce.

Studies investigating the lipolytic activity of proopiomelanocortin peptides have indicated that the weak lipolytic activity observed in certain N-terminal fragments of proopiomelanocortin is not mediated by its partial sequences, including this compound physiology.orgplos.org. This suggests that this compound does not directly contribute to lipolysis, the process of breaking down triglycerides in adipocytes into fatty acids and glycerol (B35011) nih.gove-dmj.orgsochob.clscielo.br.

Alpha-MSH is a critical component of the melanocortin system, mediating anorexigenic effects and influencing energy expenditure, lipid mobilization, and thermogenesis karger.commdpi.comnih.gov. It promotes lipolysis in vitro and has been associated with decreased fat mass and body weight in animal models, with its effects thought to be mediated by melanocortin receptor 5 (MC5R) in adipose tissue karger.comelifesciences.org.

In contrast, as noted, this compound has been specifically identified as not mediating lipolytic activity physiology.orgplos.org. While alpha-MSH is widely recognized for its roles in regulating energy balance through specific receptors (MC3R and MC4R) in the arcuate nucleus of the hypothalamus karger.com, direct evidence for this compound's involvement in these mammalian metabolic pathways is not well-documented. The presence of the this compound sequence in POMC genes appears to vary across species, being present in some cartilaginous fish but absent in euteleosts jci.org.

Neurobiological and Central Nervous System Effects of this compound

Information regarding the specific neurobiological and central nervous system (CNS) effects of this compound is not extensively detailed in the provided research. Most neurobiological studies on melanocortins focus on alpha-MSH and its synthetic analogs.

Specific neuromodulatory or neurotransmitter-like actions of this compound in the CNS are not widely reported. Alpha-MSH, however, is known to exert various central effects, including neuroprotective and anti-inflammatory actions, often mediated through melanocortin 4 receptors (MC4R) plos.orgresearchgate.netdergipark.org.tr. These effects can involve modulating inflammatory and apoptotic cascades, increasing anti-inflammatory cytokine release, and influencing cellular signaling pathways like cAMP-PKA-CREB plos.orgresearchgate.netcnr.it. While neuromodulators generally orchestrate neuronal activity and influence synaptic plasticity kenhub.comnih.gov, direct evidence for this compound performing such roles is not available.

The hypothalamic-pituitary-adrenal (HPA) axis is a crucial neuroendocrine system that mediates the body's response to stress, regulating numerous physiological processes, including metabolism and immune responses medicaljournals.sefrontiersin.orgclevelandclinic.orgyoutube.com. Corticotrophin-releasing hormone (CRH) from the hypothalamus initiates this cascade, leading to the release of adrenocorticotropic hormone (ACTH) and other POMC-derived peptides, including alpha-MSH, from the pituitary gland medicaljournals.senih.gov. Alpha-MSH has been implicated in the physiological regulation of HPA responses to inflammation wikipedia.org. However, direct evidence specifically detailing this compound's involvement in the stress response or its regulation of the HPA axis is not found in the provided scientific literature.

Potential Roles in Neuroprotection and Neurological Function

Alpha-Melanocyte Stimulating Hormone (α-MSH) and its analogs, such as NDP-α-MSH, exhibit significant neuroprotective properties and contribute to neurological function, primarily through the activation of melanocortin 4 receptors (MC4R). These effects have been observed across various models of neurological injury and disease.

One prominent role is the strong neuroprotection exerted against damage following cerebral ischemia and traumatic brain injury (TBI). Studies have shown that NDP-α-MSH, through MC4R activation, protects against such injuries nih.govnih.gov. Furthermore, melanocortins have been reported to reduce hippocampal damage and improve learning and memory up to 50 days post-ischemia nih.gov. In models of Alzheimer's disease (AD), treatment with nanomolar doses of NDP-α-MSH has been shown to induce intense neurogenesis and improve cognitive functions in transgenic mice, an effect associated with the activation of MC4R guidetopharmacology.org.

Alpha-MSH also plays a role in mitigating neuroinflammation, a key factor in neurological damage. It suppresses neuroinflammation and improves neurobehavioral outcomes after TBI in mice. Research indicates that α-MSH treatment leads to significantly lower tumor necrosis factor-alpha (TNF-α) concentrations in the cortex and hippocampus shortly after TBI zhanggroup.org. The peptide achieves this by decreasing the activity of mitogen-activated protein kinase (MAPK) isoforms, including JNK, ERK, and p38, and by reducing the phosphorylation of the inhibitor of nuclear factor-κB (IκB) kinase (IKK)/Nuclear factor-κB (NFκB) signaling system, a central regulator of inflammation zhanggroup.org. Additionally, α-MSH has been observed to reduce microglial activation following TBI zhanggroup.org. Astrocytes, the most abundant cell type in the central nervous system (CNS), are also targets of melanocortin action; MC4R is expressed in astrocytes and mediates the anti-inflammatory, anorexigenic, and anti-apoptotic effects of melanocortins in the brain nih.gov. Alpha-MSH is also known to influence neuronal survival sigmaaldrich.com.

Electrophysiological Modulations (e.g., delta band activity in EEG)

Delta brainwaves, typically ranging from 0.5 to 4.5 Hz, represent the slowest measurable brainwave frequency and are predominantly associated with deep, dreamless sleep and states of unconsciousness wikipedia.orgwikipedia.orgsigmaaldrich.comtocris.com. In a healthy, awake brain, delta activity is minimal, particularly in the frontal lobes tocris.com.

However, abnormal increases in delta band activity during wakefulness, as measured by electroencephalography (EEG) or magnetoencephalography (MEG), are significant indicators of neurological dysfunction. Elevated delta activity has been linked to various conditions, including traumatic brain injury (TBI), concussions, neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, dementia, and schizophrenia wikipedia.orgtocris.com. This abnormal delta activity is often interpreted as a sign of chronic inflammation or diffuse brain damage wikipedia.org. Functional delta oscillations are also implicated in the synchronization of brain activity with autonomic functions, motivational processes, emotional involvement, and cognitive processes related to attention. Increases in delta power during mental tasks, particularly in frontal regions, suggest a functional cortical deafferentation or inhibition of sensory afferences, facilitating internal concentration.

While α-MSH is recognized for its neuroprotective and anti-inflammatory effects within the brain, directly detailed research findings on α-MSH's explicit electrophysiological modulation of delta band activity in EEG are not extensively provided in the current literature. However, given α-MSH's established role in reducing neuroinflammation and promoting neuronal health, it is plausible that its beneficial actions could indirectly contribute to the normalization of abnormal delta activity associated with pathological brain states, thereby fostering a healthier brain electrical environment.

Immunological and Anti-Inflammatory Actions of this compound

Alpha-Melanocyte Stimulating Hormone (α-MSH) is a potent endogenous neuropeptide with well-documented immunological and anti-inflammatory actions across various physiological systems. Its effects are mediated through the activation of specific melanocortin receptors (MC1R, MC3R, MC4R, MC5R) expressed on immune cells and in hypothalamic neurons. Alpha-MSH is crucial for regulating inflammatory processes and combating infections.

Alpha-MSH exerts a broad regulatory influence on various immune cell populations. It inhibits the activation and proliferation of lymphocytes. The peptide modulates the function of macrophages, including promoting their alternative activation, where macrophages suppress inflammation through MC1R and MC3R. In microglial cells, α-MSH and its analog NDP-α-MSH inhibit the production of pro-inflammatory mediators such as TNF-α, interleukin-6 (IL-6), and nitric oxide nih.gov. Furthermore, NDP-α-MSH promotes an M2-like polarization of microglial cells, which involves inhibiting Toll-Like Receptor (TLR)2- and TLR4-mediated pro-inflammatory mechanisms.

Alpha-MSH also modulates the function of antigen-presenting cells (APCs), including monocytes, macrophages, and dendritic cells (DCs), by down-regulating the expression of co-stimulatory molecules like CD86, CD40, and ICAM-1 on DCs. In terms of T cell responses, α-MSH prevents T helper 1 (Th1) responses and induces T regulatory (Tregs) responses. It has been reported to induce CD4+ and CD25+ regulatory T cells, which are central to maintaining immune tolerance. Alpha-MSH also modulates IgE synthesis by B cells. In models of chronic inflammation, α-MSH prevents the development of the condition by inhibiting cellular infiltration.

Table 1: Effects of Alpha-MSH on Immune Cell Functions

| Immune Cell Type | Effect of Alpha-MSH | Key Mechanism/Outcome | Source |

| Lymphocytes | Inhibits activation and proliferation | Reduction of immune cell activity | |

| Macrophages | Modulates function; promotes M2-like polarization | Suppression of inflammation via MC1R/MC3R, inhibition of pro-inflammatory mediators | |

| Microglia | Inhibits pro-inflammatory mediator production | Reduction of TNF-α, IL-6, NO; promotion of M2-like phenotype | nih.gov |

| Antigen-Presenting Cells (APCs) | Modulates function | Down-regulation of co-stimulatory molecules (CD86, CD40, ICAM-1) | |

| T Cells | Prevents Th1 responses; induces Tregs | Promotion of immune tolerance; induction of CD4+/CD25+ regulatory T cells | |

| B Cells | Modulates IgE synthesis | Regulation of antibody production |

A hallmark of α-MSH's anti-inflammatory action is its ability to suppress the production and release of a wide array of pro-inflammatory cytokines and mediators. Alpha-MSH acts as an anti-inflammatory substance by suppressing mediators such as TNF-α, interferon-gamma (IFN-γ), interleukin-1 (IL-1), interleukin-6 (IL-6), and interleukin-8 (IL-8) nih.gov. This suppression is largely mediated by the inhibition of NF-κB induced inflammatory processes, as NF-κB is a key transcription factor for many pro-inflammatory genes.

Beyond cytokines, α-MSH also reduces the production of nitric oxide (NO) and prostaglandins (B1171923) (PGs) nih.gov. It has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.gov. Furthermore, NDP-α-MSH can inhibit the translocation of High Mobility Group Box 1 (HMGB1) from the nucleus to the cytoplasm, a process associated with the release of inflammatory signals.

Table 2: Suppression of Pro-Inflammatory Mediators by Alpha-MSH

| Pro-Inflammatory Mediator | Effect of Alpha-MSH | Key Mechanism/Outcome | Source |

| TNF-α | Suppression of production | Inhibition of NF-κB activation | nih.gov |

| IFN-γ | Suppression of production | Modulation of immune responses | |

| IL-1 | Suppression of production | Inhibition of NF-κB signaling | |

| IL-6 | Suppression of production | Inhibition of NF-κB signaling | nih.gov |

| IL-8 | Suppression of production | Inhibition of NF-κB signaling | |

| Nitric Oxide (NO) | Reduction of production | Inhibition of iNOS expression | nih.gov |

| Prostaglandins (PGs) | Reduction of production | Inhibition of COX-2 expression | nih.gov |

| HMGB1 | Inhibits translocation | Prevention of inflammatory signal release |

In addition to suppressing pro-inflammatory pathways, α-MSH actively promotes anti-inflammatory responses. A significant mechanism involves the stimulation of the release of key anti-inflammatory cytokines, notably interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β) nih.gov.

IL-10 is recognized as a crucial anti-inflammatory cytokine that plays a vital role in balancing immune responses and resolving inflammation, thereby blunting unwanted tissue injury. TGF-β, another cytokine induced by α-MSH, is capable of inhibiting LPS-induced TNF-α expression in astrocytes and microglia, and has been shown to protect neurons from cell death induced by various neurotoxic factors, with its neuroprotective effects often mediated by glial cells nih.gov. Alpha-MSH's anti-inflammatory effects are also linked to its ability to induce cyclic AMP (cAMP) production, which subsequently interferes with the NF-κB signaling cascade.

Alpha-MSH contributes significantly to the establishment of immune tolerance and the resolution of inflammation. In the context of CNS inflammatory diseases, α-MSH promotes the reduction of brain infiltrates and induces the production of IL-10 and TGF-β, facilitating a shift towards a less inflammatory state nih.gov.

Table 3: Promotion of Anti-Inflammatory Responses and Immune Tolerance by Alpha-MSH

| Mechanism/Outcome | Effect of Alpha-MSH | Source |

| IL-10 Release | Stimulates production of anti-inflammatory IL-10 | nih.gov |

| TGF-β Release | Stimulates production of anti-inflammatory TGF-β | nih.gov |

| NF-κB Inhibition | Induces cAMP, interfering with NF-κB signaling | |

| Brain Infiltrate Reduction | Promotes reduction in CNS inflammatory diseases | nih.gov |

| Immune Tolerance | Promotes and maintains immune tolerance, especially in immune-privileged sites | |

| Inflammation Resolution | Contributes to resolving inflammation and preventing chronic inflammation |

This compound in Pigmentation and Melanogenesis Pathways

Detailed mechanisms of this compound's direct involvement in pigmentation and melanogenesis pathways are not extensively documented in the available literature. However, as a melanocortin receptor agonist, it is understood to interact with these systems. The broader class of melanocyte-stimulating hormones (MSH), particularly alpha-MSH (α-MSH), is well-established for its role in these processes.

Regulation of Melanin (B1238610) Synthesis and Distribution

The regulation of melanin synthesis and distribution is primarily attributed to α-MSH. α-MSH stimulates melanocytes, specialized skin cells, to produce melanin, a pigment crucial for skin, hair, and eye coloration and protection against ultraviolet (UV) radiation. This process, known as melanogenesis, involves a complex cascade of events within melanocytes yourhormones.infowikipedia.orgfrontiersin.org. When α-MSH binds to its receptor, it initiates a signaling pathway that leads to increased melanin production and its subsequent distribution.

Interaction with Melanocortin 1 Receptor (MC1R) in Melanocytes

This compound is identified as a melanocortin receptor agonist, indicating its capacity to bind to and activate melanocortin receptors nih.gov. The melanocortin 1 receptor (MC1R) is a G protein-coupled receptor predominantly expressed on the surface of melanocytes wikipedia.orgfrontiersin.org. The binding of α-MSH to MC1R is a pivotal step in initiating the melanogenesis cascade. This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels frontiersin.orgresearchgate.net. The accumulation of cAMP subsequently activates protein kinase A (PKA), which further propagates the signaling pathway frontiersin.org. MC1R activation by α-MSH is also known to promote DNA repair mechanisms in melanocytes, enhancing genomic stability against UV-induced damage frontiersin.orgaacrjournals.org.

Modulation of Microphthalmia-Associated Transcription Factor (MITF)

The modulation of Microphthalmia-Associated Transcription Factor (MITF) is a critical downstream effect of MC1R activation, primarily studied in the context of α-MSH. MITF is considered a master regulator of melanogenesis, controlling the expression of key enzymes involved in melanin synthesis, such as tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2) mdpi.comnih.govmdpi.commdpi.com. The α-MSH-MC1R-cAMP-PKA pathway leads to the phosphorylation of cAMP response element-binding protein (CREB), which acts as a co-activator for MITF transcription, thereby increasing MITF levels and promoting melanogenesis wikipedia.orgfrontiersin.orgplos.orgplos.orgnih.gov.

Endocrine System Interactions of this compound

This compound has been noted for its interactions within the endocrine system, particularly concerning the regulation of adrenocorticotropic hormone (ACTH) release.

Regulation of Adrenocorticotropic Hormone (ACTH) Release

This compound is described as a melanocortin receptor agonist that stimulates the release of ACTH nih.gov. ACTH is a polypeptide hormone secreted by the anterior pituitary gland and plays a crucial role in the hypothalamic-pituitary-adrenal (HPA) axis, primarily by stimulating the adrenal cortex to produce and release glucocorticoid steroid hormones, such as cortisol wikipedia.orgguidetopharmacology.orgwikidoc.orgwikipedia.org. The ability of this compound to stimulate ACTH release suggests its involvement in this critical neuroendocrine feedback loop.

Influence on Other Hormonal Systems

While direct detailed research on this compound's influence on other specific hormonal systems is limited in the provided context, the broader family of melanocyte-stimulating hormones (MSH), including α-MSH, has diverse physiological effects beyond pigmentation. These include anti-inflammatory effects, influence on aldosterone (B195564) release (which controls salt and water balance), and effects on sexual behavior and appetite regulation yourhormones.infophysiology.orgkarger.comconicet.gov.ar. Given that this compound is a melanocortin receptor agonist, it may share some of these broader influences on hormonal systems, although specific studies confirming these roles for this compound are not detailed in the provided information.

Biosynthesis, Degradation, and Pharmacokinetics of Delta Msh

Enzymatic Processing from Pro-Opiomelanocortin (POMC) Precursor

Delta-MSH, like other melanocortins, originates from the prohormone Pro-Opiomelanocortin (POMC). POMC is a large polypeptide precursor that undergoes extensive and tissue-specific post-translational processing. This processing involves a series of proteolytic cleavages carried out by subtilisin-like enzymes known as prohormone convertases (PCs). wikipedia.orgwikidoc.orgresearchgate.netmdpi.com

Acetylation and Desacetylation Processes and their Functional Implications

Post-translational modifications, particularly acetylation and desacetylation, play a significant role in modulating the biological activity of melanocortin peptides. While specific details regarding the acetylation and desacetylation of this compound are not extensively documented, insights can be drawn from the well-characterized processes involving alpha-MSH.

Alpha-MSH is produced through the N-terminal acetylation of ACTH[1-13]NH2, which is also known as desacetyl-α-MSH. nih.govnih.gov This acetylation is crucial for the activity of α-MSH and β-endorphin. nih.govbioone.orgresearchgate.net The presence or absence of an acetyl group at the N-terminus of α-MSH can significantly influence its biological activities, with acetylation often enhancing certain functions while virtually eliminating others. nih.gov For instance, acetylation is generally believed to protect peptides from aminopeptidases, thereby increasing their stability. nih.gov

Research on α-MSH indicates that desacetyl-α-MSH and α-MSH can exhibit different potencies in various biological contexts, such as food intake regulation. nih.gov While both forms can couple to melanocortin receptors (MC1, MC3, MC4, and MC5) in in vitro overexpression systems, their effects on specific cellular processes, like osteoblast proliferation, can differ. Alpha-MSH has been shown to significantly increase primary rat osteoblast proliferation, whereas desacetyl-α-MSH only showed a trend to do so. nih.gov This suggests that N-terminal acetylation can fine-tune the functional outcomes of melanocortin receptor activation.

Mechanisms of this compound Release and Secretion

The release and secretion mechanisms of POMC-derived peptides, including melanocortins, involve their packaging into large dense-core vesicles. These vesicles are subsequently released from cells via exocytosis in response to appropriate physiological stimuli. wikipedia.orgwikidoc.org

In the intermediate lobe of the pituitary, the secretion of melanocortins like α-MSH and β-endorphin by melanotrophic cells is primarily under the regulatory control of dopaminergic neurons. Dopamine (B1211576) typically acts as an inhibitor of both the synthesis and secretion of these POMC-related peptides. bioone.org Conversely, dopamine receptor antagonists can stimulate the secretion of these peptides, while agonists tend to decrease their synthesis and release. bioone.org Additionally, opioid peptides have been shown to stimulate the secretion and synthesis of POMC-derived peptides through direct interaction with opioid receptors. bioone.org Although these mechanisms are well-established for other melanocortins, specific detailed mechanisms for the release and secretion of this compound are not explicitly differentiated in the current literature.

Peptide Stability and In Vivo Degradation Pathways

Peptides, including melanocortins, are inherently susceptible to degradation by various proteases in vivo. nih.govveeprho.com For example, α-MSH is known to be rapidly degraded in biological environments, with a reported half-life of approximately 0.9 hours in mouse serum. nih.gov This rapid degradation necessitates the development of more stable synthetic analogs for therapeutic applications. nih.gov

General peptide degradation pathways can be categorized into physical and chemical mechanisms. Physical degradation involves changes in non-covalent interactions, leading to structural or conformational instability, and includes processes like denaturation, adsorption to surfaces, aggregation, and precipitation. veeprho.com Chemical degradation, on the other hand, involves the formation or breakage of covalent bonds, resulting in structural modifications. Key chemical degradation pathways include:

Oxidation: Residues such as methionine and cysteine are particularly prone to oxidation. Methionine oxidation forms methionine sulfoxide (B87167) and sulfone, which are generally irreversible. sigmaaldrich.com

Hydrolysis: The cleavage of peptide bonds by water, a process often accelerated by extreme pH levels or elevated temperatures. veeprho.comsigmaaldrich.com

Racemization: The conversion of L-amino acids to their D-isomers, which can affect peptide integrity and activity. sigmaaldrich.com

Diketopiperazine and Pyroglutamic Acid Formation: These intramolecular cyclization reactions can lead to the cleavage of N-terminal amino acids or modification of N-terminal glutamine residues, respectively. sigmaaldrich.com

While these general principles of peptide stability and degradation apply to most peptides, specific in vivo degradation pathways and stability profiles unique to this compound are not detailed in the available research.

Research Methodologies and Animal Models for Delta Msh Studies

In Vitro Cellular Assays for Delta-MSH Activity

In vitro assays are fundamental for characterizing the interaction of δ-MSH with its receptors and for elucidating the subsequent intracellular signaling cascades. These controlled laboratory experiments provide a detailed view of the peptide's activity at the cellular and molecular levels.

Cultured cells provide a simplified and reproducible system to study the effects of δ-MSH. Mouse melanoma cells that are responsive to α-MSH are often used to study the stimulation of melanin (B1238610) synthesis by MSH receptor agonists. mdpi.com Additionally, human pluripotent stem cells (hPSCs) have been utilized to generate hypothalamic neurons in culture, offering a valuable tool for studying the dynamics of pro-opiomelanocortin (POMC) processing and secretion, the precursor protein from which δ-MSH is derived. nih.gov

To determine the affinity of δ-MSH for its receptors, researchers employ receptor binding assays. A common technique is the competition binding assay, where a radiolabeled MSH analog, such as [¹²⁵I]NDP-α-MSH, is incubated with cells or membranes expressing the target receptor in the presence of varying concentrations of unlabeled δ-MSH. jci.org By measuring the displacement of the radioligand, the inhibitory concentration (IC₅₀) of δ-MSH can be determined, which reflects its binding affinity.

Receptor activation is often assessed by measuring the functional response of the cell upon ligand binding. For G-protein coupled receptors like the melanocortin receptors that δ-MSH binds to, activation can be quantified by measuring the production of second messengers. Another method involves using a reporter gene, such as a cAMP-induced luciferase fusion gene, which allows for the measurement of receptor activation through a luminescent signal. jci.org

Table 1: Receptor Binding and Activation Assay Parameters

| Assay Type | Parameter Measured | Description |

|---|---|---|

| Competition Binding Assay | IC₅₀ | The concentration of δ-MSH required to displace 50% of the radiolabeled ligand, indicating binding affinity. |

| Receptor Activation Assay | EC₅₀ | The concentration of δ-MSH that produces 50% of the maximum biological response, indicating potency. |

| GTPγS Scintillation Proximity Assay | GTPγS binding | Measures the binding of a non-hydrolyzable GTP analog to G-proteins upon receptor activation. mdpi.com |

| Luciferase Reporter Assay | Luciferase Activity | Quantifies the expression of a reporter gene linked to a cAMP response element, reflecting receptor activation. jci.org |

To understand how δ-MSH influences cellular function, researchers analyze its effects on gene and protein expression. Reverse transcription-polymerase chain reaction (RT-PCR) and quantitative PCR (qPCR) are used to detect and quantify the messenger RNA (mRNA) levels of specific genes that may be regulated by δ-MSH signaling. nih.gov For instance, these techniques can be used to measure the expression of melanocortin receptor subtypes in different cell lines. nih.gov

Western blotting is a widely used technique to detect and quantify specific proteins. researchgate.net Following stimulation with δ-MSH, cell lysates can be analyzed by Western blot to determine the levels of key proteins involved in the signaling cascade or downstream cellular responses. This can include the analysis of proteins involved in the DNA mismatch repair system, such as MSH2. researchgate.net

The binding of δ-MSH to its G-protein coupled receptors typically leads to the activation of intracellular signaling pathways involving second messengers. The most common pathway for melanocortin receptors involves the activation of adenylyl cyclase and the subsequent production of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The levels of cAMP can be quantified using various methods, including radioimmunoassays or enzyme-linked immunosorbent assays (ELISAs). The conversion of [α-³²P]ATP into [³²P]cAMP followed by chromatographic separation is a classic method for determining adenylate cyclase activity. nih.gov

In some cases, receptor activation can also be linked to the phosphoinositide signaling pathway, leading to the generation of inositol (B14025) phosphates. nih.govnih.gov These can be measured by labeling cells with [³H]-inositol and subsequently analyzing the levels of tritiated inositol phosphates. nih.gov

Table 2: Common Second Messengers in MSH Signaling

| Second Messenger | Enzyme of Production | Method of Quantification |

|---|---|---|

| Cyclic AMP (cAMP) | Adenylyl Cyclase | Radioimmunoassay, ELISA, Chromatographic separation of radiolabeled cAMP nih.gov |

| Inositol Phosphates | Phospholipase C | Analysis of tritiated inositol phosphates after labeling with [³H]-inositol nih.gov |

In Vivo Animal Models for Mechanistic Investigations of this compound

In vivo studies are crucial for understanding the physiological effects of δ-MSH in a complex, living organism. These models allow for the investigation of the peptide's role in systemic processes and its potential as a therapeutic agent.

Mice and rats are the most commonly used animal models in δ-MSH research due to their genetic and physiological similarities to humans, as well as the availability of well-established research techniques. nih.gov These models are instrumental in studying a wide range of physiological processes that may be influenced by δ-MSH, including metabolism, cardiovascular function, and immune responses. nih.gov For example, rodent models are used to investigate the effects of melanocortin peptides on energy homeostasis and body weight regulation. nih.gov Furthermore, studies in rats have been used to characterize the physiological conditions for functional MRI (fMRI) experiments under anesthesia, which is important for neuropharmacological studies of peptides like δ-MSH. nih.gov

Transgenic Animal Models and Gene Manipulation Approaches

The study of delta-melanocyte-stimulating hormone (δ-MSH) has been significantly advanced through the use of transgenic animal models and sophisticated gene manipulation techniques. These approaches allow researchers to investigate the physiological roles of δ-MSH by observing the consequences of its absence or overexpression.

One of the primary methods involves the manipulation of the proopiomelanocortin (POMC) gene, which encodes the precursor protein for δ-MSH and other bioactive peptides. nih.gov By creating transgenic mice with a null mutation for the POMC gene, scientists have been able to study the effects of a complete deficiency of all POMC-derived peptides, including δ-MSH. These POMC-null mutant mice exhibit a distinct phenotype characterized by obesity, defective adrenal development, and altered pigmentation, a condition that mirrors the human POMC-null syndrome. nih.gov This model has been instrumental in demonstrating the critical role of the melanocortin system in regulating energy balance. nih.gov

More targeted gene manipulation techniques, such as CRISPR/Cas9, have enabled precise editing of the POMC gene within specific neuronal populations. This technology allows for the conditional mutagenesis of genes in the adult nervous system, circumventing developmental issues that can arise from germline mutations. nih.gov For instance, CRISPR/Cas9 has been used to mutate genes within POMC neurons to study their function in cellular processes and the regulation of energy homeostasis. nih.gov While not always directly targeting the δ-MSH coding region, these manipulations of the POMC gene and its processing enzymes provide valuable insights into the broader functions of the melanocortin system of which δ-MSH is a part. nih.gov

Furthermore, transgenic models have been developed to overexpress specific melanocortin peptides. Although studies focusing solely on δ-MSH overexpression are limited, research on the overexpression of other MSH peptides, such as α-MSH, has provided a basis for understanding the potential effects of increased melanocortin signaling.

Below is a table summarizing key findings from studies utilizing transgenic animal models relevant to the study of MSH peptides.

| Animal Model | Gene Manipulated | Key Findings | Relevance to δ-MSH Research |

|---|---|---|---|

| POMC-null mutant mouse | Proopiomelanocortin (POMC) | Exhibited obesity, adrenal insufficiency, and altered pigmentation. nih.gov | Demonstrates the collective importance of POMC-derived peptides, including δ-MSH, in metabolism and adrenal function. |

| Stim1 mutant mice in POMC neurons | Stromal interaction molecule 1 (Stim1) | Reduced food intake and weight gain in mice on a high-fat diet. nih.gov | Illustrates the use of CRISPR/Cas9 to modify genes within POMC neurons to study their role in energy balance. |

| PGKO mice | Prostaglandin F2 receptor negative regulator (PTGFRN) | Increased processing of POMC into α-MSH and β-endorphin. researchgate.net | Highlights how genetic manipulation of factors influencing POMC processing can alter the levels of its derivative peptides. |

Comparative Studies in Lower Vertebrates (e.g., fish, amphibians)

Comparative studies in lower vertebrates, such as fish and amphibians, have provided crucial insights into the evolutionary history and functional diversity of the melanocortin system, including peptides related to δ-MSH. These investigations often focus on the proopiomelanocortin (POMC) gene and its resulting peptides, which can differ significantly in structure and function across vertebrate lineages.

In amphibians, such as Xenopus laevis, α-MSH, a product of the POMC gene, plays a well-established role in skin color adaptation. nih.gov The secretion of α-MSH from the pars intermedia of the pituitary gland is a key regulator of this process. nih.gov While δ-MSH is not the primary focus in these studies, the research on POMC processing and the function of other MSH peptides in amphibians provides a comparative context for understanding the ancestral roles of the melanocortin system.

Fish, in particular, exhibit remarkable diversity in their POMC gene structure and the resulting MSH peptides. This diversity offers a unique opportunity to study the evolution of melanocortin function. For example, the structure of the melanin-concentrating hormone (MCH) precursor has been shown to have been under higher selection pressure in mammals than in teleost fishes, suggesting different structural constraints throughout vertebrate evolution. nih.gov In contrast, the MCH peptide sequence has been highly conserved. nih.gov

Studies on the melanocortin and MCH receptors in zebrafish and pufferfish have revealed a full complement of these receptors, with some species having additional receptor subtypes compared to mammals. nih.gov This suggests a more complex regulatory system in these lower vertebrates.

The table below presents a comparative overview of the melanocortin system in different vertebrate groups, highlighting the diversity that provides a backdrop for understanding the specific roles of peptides like δ-MSH.

| Vertebrate Group | Key Features of the Melanocortin System | Relevance to δ-MSH Research |

|---|---|---|

| Mammals | Well-established role of MSH peptides in energy homeostasis, pigmentation, and adrenal function. bioone.org | Provides the primary context for understanding the physiological functions of δ-MSH in higher vertebrates. |

| Amphibians (Xenopus laevis) | α-MSH from the pars intermedia is crucial for skin color adaptation. nih.gov | Offers insights into the ancestral functions of the melanocortin system, particularly in pigmentation. |

| Fish (Teleosts) | Diverse POMC gene structures and a complex array of melanocortin receptors. nih.gov MCH precursor shows different evolutionary pressures compared to mammals. nih.gov | Highlights the evolutionary plasticity of the melanocortin system and provides a basis for studying the functional divergence of MSH peptides. |

Advanced Techniques in Animal Studies (e.g., in vivo electrophysiology, microdialysis, autoradiography)

A variety of advanced techniques are employed in animal studies to elucidate the specific functions and mechanisms of action of neuropeptides like δ-MSH. These methods allow for the investigation of neuronal activity, the measurement of peptide release, and the localization of receptor binding sites with high precision.

In vivo electrophysiology is a powerful tool for studying the effects of δ-MSH on neuronal activity. This technique involves recording the electrical activity of individual neurons or populations of neurons in living animals. By applying δ-MSH or its analogues and observing changes in neuronal firing rates, researchers can determine the excitatory or inhibitory effects of the peptide on specific neural circuits. For example, electrophysiological studies have been used to investigate the actions of various hormones and neurotransmitters on POMC neurons, which are the source of δ-MSH. nih.govnih.gov

Microdialysis is a sampling technique used to measure the in vivo release of neuropeptides and other neurochemicals in the brain of conscious, freely moving animals. nih.govnih.gov A small, semi-permeable probe is implanted into a specific brain region, and a physiological solution is slowly perfused through it. Endogenous substances, including neuropeptides, diffuse across the membrane into the perfusion fluid, which is then collected and analyzed. researchgate.net While challenging due to the low concentrations of neuropeptides, this technique offers the potential to measure the dynamic release of δ-MSH in response to various physiological stimuli. researchgate.net

Autoradiography is a technique used to visualize the distribution of receptor binding sites in tissue sections. In the context of δ-MSH research, radiolabeled ligands that bind to melanocortin receptors are applied to brain slices. The location of the bound ligands is then detected by exposing the slices to a sensitive film or detector. nih.gov This method has been instrumental in mapping the distribution of different melanocortin receptor subtypes, such as MC3 and MC4 receptors, in the brain, providing anatomical information about where δ-MSH and other melanocortins may exert their effects. nih.gov

The following table summarizes the applications of these advanced techniques in the study of the melanocortin system.

| Technique | Principle | Application in δ-MSH Research | Information Gained |

|---|---|---|---|

| In vivo Electrophysiology | Recording of electrical activity from neurons. nih.gov | Assessing the direct effects of δ-MSH on the firing rate of specific neurons. | Reveals the excitatory or inhibitory nature of δ-MSH signaling in defined neural pathways. |

| Microdialysis | Sampling of extracellular fluid to measure neurochemical concentrations. nih.govnih.gov | Measuring the in vivo release of δ-MSH in specific brain regions. researchgate.net | Provides information on the dynamics of δ-MSH secretion in response to physiological or pharmacological challenges. |

| Autoradiography | Visualization of radiolabeled ligand binding to receptors in tissue sections. nih.gov | Mapping the distribution of melanocortin receptors that may bind δ-MSH. | Identifies the anatomical loci where δ-MSH is likely to have physiological effects. |

Emerging Concepts and Future Research Trajectories for Delta Msh

Elucidation of Unclear Physiological Roles of Delta-MSH and Desacetyl-Alpha-MSH

The physiological roles of both this compound and desacetyl-alpha-MSH are areas requiring significant future investigation.

Desacetyl-Alpha-MSH: Desacetyl-alpha-MSH, a precursor to alpha-MSH, is present in the brain and blood nih.govcam.ac.uk. Despite being considered less important for energy balance regulation in the past, recent studies have highlighted its physiological significance. Research using novel mouse models has demonstrated that both desacetyl-alpha-MSH and alpha-MSH are required to regulate energy balance nih.govcam.ac.ukdoaj.org. Notably, desacetyl-alpha-MSH has shown to be more potent than alpha-MSH in activating the appetite-regulating melanocortin-4 receptor (MC4R) in vitro nih.govcam.ac.uk. For instance, replacement of either desacetyl-alpha-MSH or alpha-MSH in Pomctm1/tm1 mutant mice, which develop a melanocortin obesity phenotype, significantly reversed excess body weight and fat mass gained over 14 days nih.govcam.ac.uk. This finding underscores a previously unappreciated physiological role for desacetyl-alpha-MSH in energy homeostasis and suggests its potential for exploitation in obesity treatment, contingent on a clearer understanding of its specific functions nih.govcam.ac.uk.

| Peptide | Key Physiological Role (Current Understanding) | Potency at MC4R (in vitro vs. alpha-MSH) | Research Status |

|---|---|---|---|

| Desacetyl-alpha-MSH | Regulation of energy balance, reversal of obesity phenotype in mouse models. nih.govcam.ac.uk | More potent nih.govcam.ac.uk | Physiological role still under active elucidation. nih.govcam.ac.uk |

| This compound | Largely unclear; identified as a POMC product in sharks. wikipedia.org | Undetermined | Extensively underexplored; significant future research required. |

This compound: In contrast to desacetyl-alpha-MSH, the specific physiological roles of this compound (a distinct melanocortin, not to be confused with delta-sleep-inducing peptide or delta opioid receptor) are largely unknown in mammals. This compound has been identified as a cleavage product of proopiomelanocortin (POMC) in certain species, notably sharks wikipedia.org. The existence of this compound as a distinct melanocortin suggests that it may exert unique or complementary functions to other MSH peptides. Future research needs to focus on identifying its presence and distribution in various biological systems, particularly in mammalian tissues, and then systematically investigate its effects on physiological processes such as metabolism, inflammation, and neuroendocrine regulation. This will likely involve in vivo studies using genetic models and in vitro assays to characterize its biological activity.

Identification of Novel this compound Binding Partners or Receptors

The identification of specific receptors and binding partners is fundamental to understanding the mechanism of action of any peptide. While alpha-MSH primarily exerts its effects through binding to melanocortin receptors (MC1R-MC5R), with varying affinities tocris.comfrontiersin.org, the specific receptors or binding partners for this compound are currently unidentified.

The discovery of novel G protein-coupled receptor (GPCR) associated sorting proteins (GASP-1, GASP-2) that interact with the C-terminal tail of various GPCRs, including the delta opioid receptor, highlights the complexity of receptor regulation and the existence of previously unknown interacting partners nih.gov. This broader context suggests that this compound, as a peptide, might also interact with novel or atypical receptors, or even with existing melanocortin receptors with a distinct binding profile. Future research should leverage advanced pharmacological screening, affinity chromatography, and proteomic approaches to identify and characterize the specific receptors or binding partners for this compound. This includes exploring its affinity for known melanocortin receptors and searching for entirely new receptor classes that may mediate its effects.

Interplay with Other Neuropeptide Systems

The interplay between neuropeptide systems is critical for maintaining physiological homeostasis. For alpha-MSH, significant interactions with other neuropeptides, such as Neuropeptide Y (NPY), have been well-documented, particularly in the regulation of energy balance and mood disorders like anxiety researchgate.netnih.govtandfonline.com. For example, alpha-MSH, an anorexigenic factor, and NPY, an orexigenic factor, exhibit opposing effects on food intake and energy homeostasis, with their interaction being crucial in the hypothalamus researchgate.nettandfonline.com. Studies have shown that alpha-MSH can inhibit food intake and stimulate lipolysis, while NPY promotes adipogenesis tandfonline.com. Furthermore, alpha-MSH and NPY systems have been implicated in the hypothalamic regulation of sympathetic nervous system activity and may contribute to the development of hypertension in obese individuals researchgate.net. In the amygdala, alpha-MSH and NPY also interact to regulate anxiety-like behaviors nih.gov.

| Neuropeptide | Interacting System | Observed Interplay (Alpha-MSH) | Future Research for this compound |

|---|---|---|---|

| Alpha-MSH | Neuropeptide Y (NPY) researchgate.netnih.govtandfonline.com | Opposing effects on energy balance; hypothalamic regulation of sympathetic nervous system; regulation of anxiety in amygdala. researchgate.netnih.govtandfonline.com | Investigate potential interactions with NPY and other known neuropeptide systems. |

| This compound | Unknown | Undetermined | Systematically explore its influence on and interaction with established neuropeptide pathways. |

For this compound, its interplay with other neuropeptide systems remains largely unexplored. Understanding whether this compound participates in similar or distinct neuroendocrine circuits, or if it modulates the activity of other neuropeptides, is a critical area for future research. This could involve investigating its effects on feeding behavior, stress responses, pain perception, or reproductive functions, and observing how its presence or absence impacts the activity of known neuropeptide pathways.

Development of Advanced Methodologies for this compound Detection and Quantification in Biological Systems

Accurate detection and quantification of peptides in biological matrices are essential for understanding their endogenous levels, distribution, and dynamic changes under various physiological and pathological conditions. Current methods for peptide analysis often involve techniques such as radioimmunoassay (RIA) and high-performance liquid chromatography (HPLC) coupled with various detectors nih.gov. Quantitative mass spectrometry (MS) has emerged as a powerful tool for peptide quantification, offering high sensitivity and specificity cam.ac.uk.

For this compound, the development of advanced methodologies for its detection and quantification is a prerequisite for comprehensive research into its physiological roles. This includes:

Highly sensitive and specific immunoassays: Development of novel antibodies targeting unique epitopes of this compound would enable its detection in complex biological samples with high specificity.

Advanced mass spectrometry-based approaches: Utilizing techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope labeling could provide precise and accurate quantification of this compound at low physiological concentrations in various tissues and biofluids. This would allow for detailed pharmacokinetic and pharmacodynamic studies.

Imaging techniques: Development of imaging probes for this compound or its receptors could enable visualization of its distribution and receptor occupancy in living organisms, providing insights into its sites of action.

Molecular biological techniques: Adapting or developing quantitative PCR methods (e.g., the 2(-Delta Delta C(T)) method mdpi.comnih.gov) to detect and quantify this compound mRNA expression would provide insights into its synthesis and regulation at the genetic level.

These advanced methodologies will be instrumental in overcoming the current limitations in this compound research, paving the way for a deeper understanding of its biology and potential therapeutic implications.

Q & A

Q. What are the validated methodologies for quantifying delta-MSH in biological samples, and how can researchers ensure reproducibility?

this compound quantification typically employs high-performance liquid chromatography (HPLC) with UV detection or enzyme-linked immunosorbent assays (ELISA). For reproducibility, researchers should:

- Standardize sample preparation protocols (e.g., plasma/serum extraction techniques to minimize degradation) .

- Include internal controls (e.g., synthetic this compound analogs) to account for batch variability in ELISA .

- Validate assay specificity using competitive binding studies with structurally similar peptides (e.g., alpha-MSH) .

Q. Which model systems are best suited for studying this compound’s physiological effects, and what criteria validate their use?

- In vivo models : Rodent studies (e.g., melanocortin receptor knockout mice) are validated for examining appetite regulation and anti-inflammatory effects. Key criteria include receptor expression profiling and dose-response consistency .

- In vitro models : Immortalized cell lines (e.g., SH-SY5Y neurons) require verification of melanocortin receptor subtype expression via RT-PCR or flow cytometry .

Q. How should researchers design experiments to distinguish this compound’s effects from other melanocortin peptides?

- Use selective receptor antagonists (e.g., HS014 for MC4R) to isolate this compound-specific pathways .

- Conduct parallel assays with alpha- and beta-MSH to compare binding affinities and downstream signaling (e.g., cAMP assays) .

- Control for cross-reactivity in immunoassays by pre-absorbing antibodies with non-target peptides .

Advanced Research Questions

Q. How can contradictory findings in this compound receptor binding affinity studies be systematically resolved?

Contradictions often arise from methodological variability. Strategies include:

- Meta-analysis : Pool data from studies using identical receptor isoforms (e.g., MC3R vs. MC4R) and standardized radioligand displacement protocols .

- Structural modeling : Compare this compound-receptor docking simulations (e.g., molecular dynamics) with experimental IC50 values to identify confounding factors (e.g., buffer pH effects) .

- Replication studies : Use orthogonal techniques (e.g., surface plasmon resonance vs. fluorescence polarization) to verify binding kinetics .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in heterogeneous tissue samples?

- Mixed-effects models : Account for intra-sample variability (e.g., differing receptor densities across tissue regions) .

- Bayesian hierarchical modeling : Useful for integrating sparse data from small animal cohorts or rare clinical samples .

- Sensitivity analysis : Test robustness of EC50/ED50 estimates against outliers or non-normal distributions .

Q. How can researchers address challenges in translating this compound’s in vitro anti-inflammatory effects to in vivo models?

- Pharmacokinetic optimization : Use stable isotope labeling to track this compound degradation rates in circulation .

- Tissue-specific delivery : Employ nanoparticle carriers or receptor-targeted conjugates (e.g., MC1R-binding ligands) to enhance bioavailability .

- Multi-omics integration : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to identify compensatory pathways in knockout models .

Q. What strategies improve the reliability of this compound signaling pathway maps derived from high-throughput data?

- Pathway enrichment analysis : Use tools like STRING or KEGG to prioritize interactions supported by ≥3 independent studies .

- Single-cell RNA sequencing : Resolve cell-type-specific signaling networks (e.g., this compound effects on hypothalamic neurons vs. peripheral immune cells) .

- Machine learning validation : Train classifiers on curated datasets to predict novel pathway components (e.g., G-protein-coupled receptors) .

Q. How should researchers handle ethical and methodological complexities in human trials involving this compound analogs?

- Ethical frameworks : Adhere to guidelines for peptide-based therapeutics (e.g., FDA/EMA requirements for immunogenicity testing) .

- Blinded crossover designs : Minimize placebo effects in small cohorts studying this compound’s metabolic impacts .

- Longitudinal biomarker monitoring : Track off-target effects (e.g., cortisol levels) using multiplex assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.